molecular formula C8H14O2 B1429998 3-Methoxy-2,2,4-trimethylcyclobutan-1-one CAS No. 1427378-92-4

3-Methoxy-2,2,4-trimethylcyclobutan-1-one

Cat. No. B1429998
CAS RN: 1427378-92-4
M. Wt: 142.2 g/mol
InChI Key: TYKLBHRYEGJSEZ-UHFFFAOYSA-N
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Description

3-Methoxy-2,2,4-trimethylcyclobutan-1-one, also known as Musk Ketone, is a synthetic compound commonly used in the fragrance industry. This organic compound has a unique odor that resembles musk, hence the name Musk Ketone. However, Musk Ketone has also been studied for its potential applications in scientific research due to its interesting properties.

Scientific Research Applications

Photochemical Reactions and Synthesis

  • The compound is involved in photochemical reactions that are fundamental in organic synthesis. For instance, 1,2,2-Trimethylbicyclo[1.1.0]butane reacts with excited state 1-cyanonaphthalene to produce derivatives including 1-methoxy-2,2,3-trimethylcyclobutane, showcasing its role in creating complex organic structures (Gassman & Carroll, 1986).

Chemical Analysis and Properties

  • Spectroscopic, physicochemical, and photophysical investigations of related compounds have been conducted to understand their analytical potential. For example, studies on 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6 tetrahydrobenzo [h] quinoline-3-carbonitrile, a closely related compound, highlight its use in determining critical micelle concentration and its anti-bacterial properties (Zayed & Kumar, 2017).

Enantioselective Syntheses

  • The compound plays a role in enantioselective syntheses, important in creating specific chiral molecules. Research shows its use in asymmetric reactions with styrenyl systems to synthesize various biologically active molecules (Engler et al., 1999).

Organic and Material Chemistry

  • It is used in Lewis acid-catalyzed cascade constructions of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, demonstrating its versatility in organic and materials chemistry (Yao & Shi, 2007).

Photoelectron Spectroscopy

  • The compound and its derivatives are subjects in photoelectron spectroscopy, aiding in the understanding of electronic structures of organic molecules (Stunnenberg et al., 2010).

properties

IUPAC Name

3-methoxy-2,2,4-trimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6(9)8(2,3)7(5)10-4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKLBHRYEGJSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C1=O)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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